2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H28ClN3O4S and its molecular weight is 526.05. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-cyclopentyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities, supported by recent research findings.
Chemical Structure
The compound features several notable functional groups:
- Chlorophenyl moiety enhances lipophilicity and may contribute to biological activity.
- Tetrahydrofuran ring potentially increases solubility and bioavailability.
- Dihydroquinazoline core is associated with various pharmacological effects.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. A series of synthesized derivatives were tested against common bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. For instance, certain derivatives demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential as effective antibacterial agents .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research:
- Acetylcholinesterase (AChE) Inhibition: Compounds derived from similar structures have shown promising AChE inhibitory activity, crucial for treating conditions like Alzheimer's disease. The inhibition percentage was calculated based on absorbance measurements, with some compounds achieving significant inhibition compared to standard controls .
Study 1: Synthesis and Biological Evaluation
In a comprehensive study, researchers synthesized various quinazoline derivatives, including the target compound. They evaluated these for antibacterial and enzyme inhibitory activities using standard microbiological methods and enzyme assays. The results indicated that modifications in the chemical structure significantly influenced biological potency .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on related compounds to understand how different substituents affect biological activity. The presence of the chlorophenyl group was correlated with enhanced antibacterial efficacy, while modifications in the dihydroquinazoline core were linked to improved AChE inhibition .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-cyclopentyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4S/c28-19-10-7-17(8-11-19)24(32)16-36-27-30-23-14-18(25(33)29-20-4-1-2-5-20)9-12-22(23)26(34)31(27)15-21-6-3-13-35-21/h7-12,14,20-21H,1-6,13,15-16H2,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZWPGRPJJOPJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)CC5CCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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